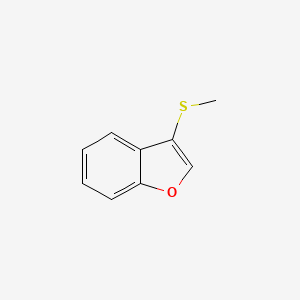

3-(Methylthio)benzofuran

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

144499-28-5 |

|---|---|

Molekularformel |

C9H8OS |

Molekulargewicht |

164.222 |

IUPAC-Name |

3-methylsulfanyl-1-benzofuran |

InChI |

InChI=1S/C9H8OS/c1-11-9-6-10-8-5-3-2-4-7(8)9/h2-6H,1H3 |

InChI-Schlüssel |

HCSWWOWOWMGJKF-UHFFFAOYSA-N |

SMILES |

CSC1=COC2=CC=CC=C21 |

Synonyme |

Benzofuran, 3-(methylthio)- |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 3 Methylthio Benzofuran and Its Congeners

Transition Metal-Catalyzed Cyclization Approaches

Transition metal catalysis has emerged as a powerful tool for the efficient and selective synthesis of complex organic molecules, including the benzofuran (B130515) ring system. Various metals have been employed to catalyze the key bond-forming reactions that lead to the formation of this important heterocycle.

Copper-Catalyzed Intramolecular Cyclizations from Methylthio-Containing Precursors

Copper catalysis has been widely used in the synthesis of benzofurans. One common strategy involves the copper-catalyzed intramolecular cyclization of appropriately substituted precursors. For instance, a variety of benzo[b]furans can be efficiently synthesized via a CuI-catalyzed ring closure of 2-haloaromatic ketones. acs.org This method is tolerant of various functional groups and generally provides good to excellent yields of the cyclized products. acs.org

Another copper-catalyzed approach is the aerobic oxidative cyclization of phenols and alkynes. This one-pot procedure allows for the regioselective synthesis of polysubstituted benzofurans. The reaction proceeds through a sequential nucleophilic addition of the phenol (B47542) to the alkyne, followed by an oxidative cyclization, with molecular oxygen serving as the oxidant. rsc.org

While these methods are effective for the synthesis of the benzofuran core, the direct synthesis of 3-(methylthio)benzofuran via copper-catalyzed intramolecular cyclization of a methylthio-containing precursor is less common. However, related transformations have been reported. For example, a one-pot synthesis of 2-(het)aryl/alkyl-3-cyanobenzofurans from 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles involves a copper-catalyzed intramolecular O-arylation as a key step. acs.org

A notable copper-catalyzed method for the synthesis of benzofurans involves the coupling/cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes, catalyzed by ligand-free CuBr. mdpi.com

| Precursor Type | Catalyst | Key Transformation | Product Type | Yield Range | Ref. |

| 2-Haloaromatic ketones | CuI | Intramolecular C-O bond formation | Substituted benzofurans | 72-99% | acs.org |

| Phenols and alkynes | Copper catalyst | Aerobic oxidative cyclization | Polysubstituted benzofurans | Good | rsc.org |

| o-Hydroxybenzaldehydes and terminal alkynes | CuBr | Coupling/cyclization | Substituted benzofurans | Good | mdpi.com |

Palladium-Catalyzed Synthetic Routes to Benzofuran Thioethers

Palladium catalysts are renowned for their versatility in cross-coupling and cyclization reactions. Several palladium-catalyzed methods have been developed for the synthesis of benzofuran thioethers and their congeners.

A notable example is the palladium-catalyzed cyclization and thiocarbonylation for the synthesis of thioester-containing benzofurans. researchgate.net This method utilizes S-aryl thioformates as efficient thioester sources, avoiding the need for toxic carbon monoxide gas and odorous thiols. researchgate.net The reaction proceeds under mild conditions with a broad substrate scope. researchgate.net

Another relevant palladium-catalyzed reaction is the tandem synthesis of 2-trifluoromethylthio(seleno)-substituted benzofurans. nih.gov This process involves the trifluoromethylthiolation of 2-(2,2-dibromovinyl)phenols, which then undergo a palladium-catalyzed cyclization to afford the desired products. nih.gov

Furthermore, the palladium-catalyzed oxidative cyclization of 3-phenoxyacrylates provides a direct route to substituted benzofurans from simple phenols and propiolates. acs.org This one-pot transformation is an attractive alternative to methods requiring pre-functionalized ortho-halo-substituted phenols. acs.org The intramolecular C-H/C-H coupling of 3-aryloxylthiophenes and their benzo[b]thiophene analogues, catalyzed by Pd(TFA)₂ with AgOAc as an oxidant, also leads to the formation of fused furan (B31954) ring systems. researchgate.net

| Precursor Type | Catalyst System | Key Transformation | Product Type | Yield Range | Ref. |

| Iodoarene-tethered propargyl ethers and S-aryl thioformates | Pd₂(dba)₃ / Xantphos | Cyclization/thiocarbonylation | Thioester-substituted benzofurans | Moderate to excellent | researchgate.net |

| 2-(2,2-Dibromovinyl)phenols and (bpy)CuSCF₃ | Palladium catalyst | Tandem trifluoromethylthiolation/cyclization | 2-Trifluoromethylthio-benzofurans | Acceptable to good | nih.gov |

| 3-Phenoxyacrylates | Pd(OAc)₂ / PPh₃ / CF₃CO₂Ag | Oxidative cyclization | Substituted benzofurans | Moderate to good | acs.org |

| 3-Aryloxylthiophenes | Pd(TFA)₂ / AgOAc | Intramolecular C-H/C-H coupling | Thieno[3,2-b]benzofurans | Good | researchgate.net |

Gold- and Silver-Catalyzed Methods for Benzofuran Synthesis

Gold and silver catalysts, known for their unique carbophilic Lewis acidity, have been effectively used in the synthesis of benzofurans through the activation of alkynes and other unsaturated systems.

Gold(I) complexes are particularly effective in catalyzing the cyclization of o-alkynylphenols and their derivatives. For example, a gold(I)-catalyzed synthesis of substituted furans has been achieved through an intermolecular cascade reaction of propargyl alcohols and alkynes, employing a combination of triazole-gold (TA-Au) and copper catalysts. acs.orgorganic-chemistry.org Gold-catalyzed cycloisomerization of 2-(iodoethynyl)aryl esters can also produce 3-iodo-2-acyl benzofurans. organic-chemistry.org

Silver catalysts have also found application in benzofuran synthesis. A silver-catalyzed heteroaromatization of propargylic alcohols with p-toluenesulfonylmethyl isocyanide (TosMIC) has been developed, providing an efficient route to sulfonyl benzoheteroles. acs.org In this reaction, TosMIC serves as both a sulfonyl source and a ligand. acs.org Another approach involves a silver-catalyzed cascade oxidative coupling-annulation of 4-alkyl-2-ynylphenols and indoles to furnish 4-substituted benzofurans. acs.org

| Catalyst | Precursor Type | Key Transformation | Product Type | Ref. |

| Gold(I) complex | 2-(Iodoethynyl)aryl esters | Cycloisomerization/ acs.orgrsc.org-iodine shift | 3-Iodo-2-acyl benzofurans | organic-chemistry.org |

| Triazole-gold (TA-Au) and Copper | Propargyl alcohol and alkyne | Intermolecular cascade reaction | Substituted furans | acs.orgorganic-chemistry.org |

| Silver catalyst | Propargylic alcohols and TosMIC | Heteroaromatization | Sulfonyl benzoheteroles | acs.org |

| Silver catalyst | 4-Alkyl-2-ynylphenols and indoles | Oxidative coupling-annulation | 4-Indole benzofurans | acs.org |

Nickel-Catalyzed Reactions in Benzofuran Formation

Nickel catalysts, being more earth-abundant and cost-effective than precious metals, have gained significant attention for their use in the synthesis of heterocyclic compounds, including benzofurans.

A notable nickel-catalyzed method involves the intramolecular nucleophilic addition of aryl halides to aryl ketones, which provides a route to various benzofuran derivatives. thieme.de This reaction demonstrates good functional group tolerance. thieme.de Another approach is the nickel-catalyzed intramolecular oxidative coupling of ortho-alkenyl phenols, which yields 3-aryl benzofurans using molecular oxygen as the oxidant. rsc.org

Furthermore, a nickel-catalyzed C-H/O-H dual functionalization of phenols with mandelic acids has been developed for the synthesis of 3-aryl benzofuran-2(3H)-ones under solvent-free conditions. researchgate.net This protocol is efficient and allows for the recycling of the nickel catalyst. researchgate.net

| Catalyst | Precursors | Key Transformation | Product Type | Ref. |

| Nickel catalyst | Aryl halides with ketone functionality | Intramolecular nucleophilic addition | Benzofuran derivatives | thieme.de |

| Ni(acac)₂ | ortho-Alkenyl phenols | Intramolecular dehydrogenative coupling | 3-Aryl benzofurans | rsc.org |

| Ni(OTf)₂ | Phenols and mandelic acids | C-H/O-H dual functionalization | 3-Aryl benzofuran-2(3H)-ones | researchgate.net |

Rhenium-Catalyzed Oxidative Annulation Pathways

Rhenium catalysts have emerged as effective tools for novel organic transformations, including the synthesis of benzofurans. A significant development is the rhenium-catalyzed intramolecular carboalkoxylation and carboamination of alkynes. This reaction provides a direct route to C3-substituted benzofurans and indoles under mild conditions. mdpi.comnih.gov Mechanistic studies suggest that the rhenium acts as a π-acid catalyst to activate the alkyne, which is followed by a charge-accelerated bohrium.combohrium.com-sigmatropic rearrangement. mdpi.comnih.gov

Metal-Free and Organocatalytic Transformations

The development of metal-free and organocatalytic methods for the synthesis of benzofurans is a highly desirable goal in green and sustainable chemistry. These approaches avoid the use of potentially toxic and expensive transition metals.

A particularly relevant metal-free method for the synthesis of this compound involves the intramolecular cyclization of 2-alkynylanisoles mediated by a combination of thionyl chloride (SOCl₂) and dimethyl sulfoxide (B87167) (DMSO). rsc.orgbohrium.comresearchgate.net In this reaction, DMSO serves as both the solvent and the methylthio source. rsc.orgbohrium.comresearchgate.net This method is also applicable to the synthesis of the corresponding 3-(methylthio)benzo[b]thiophenes from 2-alkynyl thioanisoles. rsc.orgbohrium.com The use of deuterated DMSO (DMSO-d₆) allows for the incorporation of a trideuteromethylthio group (SCD₃) at the C3-position. researchgate.net

Another important metal-free approach is the electrophilic cyclization of o-alkynyl anisoles mediated by dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF). bohrium.com This reaction proceeds under ambient conditions to afford 2,3-disubstituted benzofurans, including those with a methylthio group at the C3-position. bohrium.com

Organocatalytic methods have also been developed for the synthesis of benzofuran derivatives. For example, an organocatalytic annulative sulfur(VI)-fluoride exchange (SuFEx) reaction of β-arylethenesulfonyl fluorides with benzofuran-3(2H)-ones, catalyzed by an organic superbase, leads to the formation of δ-sultone-fused benzofurans. chemrxiv.org

| Reagents/Catalyst | Precursors | Key Transformation | Product | Ref. |

| DMSO / SOCl₂ | 2-Alkynylanisoles | Intramolecular cyclization/methylthiolation | 3-(Methylthio)benzofurans | rsc.orgbohrium.comresearchgate.net |

| DMTSF | o-Alkynyl anisoles | Electrophilic cyclization | 2,3-Disubstituted benzofurans | bohrium.com |

| Organic superbase (BTMG) | β-Arylethenesulfonyl fluorides and benzofuran-3(2H)-ones | Organocatalytic annulative SuFEx reaction | δ-Sultone-fused benzofurans | chemrxiv.org |

Electrophilic Cyclization Strategies Utilizing Sulfur Sources

A prominent and environmentally conscious approach for the synthesis of this compound derivatives involves the electrophilic cyclization of o-alkynyl anisoles. In this strategy, an electrophilic sulfur reagent is employed to initiate an intramolecular cyclization, leading to the concurrent formation of the benzofuran ring and the introduction of the methylthio group.

One notable example utilizes dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) as the electrophilic sulfur source. rsc.org This salt reacts with various substituted o-alkynyl anisoles under ambient conditions, affording 2,3-disubstituted benzofurans in excellent yields within 12 hours. rsc.org The reaction demonstrates a high tolerance for a range of substituents on the alkyne moiety. rsc.org A key advantage of this method is the use of an environmentally benign reagent. rsc.org

Another effective method employs a combination of thionyl chloride (SOCl₂) and dimethyl sulfoxide (DMSO). researchgate.netresearchgate.net In this case, DMSO serves as both the solvent and the source of the methylthio group. The reaction of 2-alkynylanisoles with SOCl₂ in DMSO furnishes 3-(methylthio)benzofurans through an intramolecular cyclization process. researchgate.netresearchgate.net A significant feature of this protocol is the ability to incorporate a deuterated methylthio group (SCD₃) by simply using DMSO-d₆ as the solvent, which is valuable for mechanistic studies and isotopic labeling. researchgate.net

Table 1: Electrophilic Cyclization for this compound Synthesis

| Starting Material | Sulfur Source | Product | Key Features |

| o-Alkynyl anisoles | Dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) | 2,3-Disubstituted 3-(methylthio)benzofurans | Environmentally benign, ambient conditions, excellent yields. rsc.org |

| 2-Alkynylanisoles | Thionyl chloride (SOCl₂) / Dimethyl sulfoxide (DMSO) | 3-(Methylthio)benzofurans | DMSO acts as both solvent and methylthio source. researchgate.netresearchgate.net |

| 2-Alkynylanisoles | Thionyl chloride (SOCl₂) / Dimethyl sulfoxide-d₆ (DMSO-d₆) | 3-(Trideuteromethylthio)benzofurans | Allows for isotopic labeling. researchgate.net |

Reactions Involving Sulfur Ylides for Benzofuran Formation

Sulfur ylides are versatile reagents in organic synthesis, known for their ability to participate in a variety of transformations, including cyclization and annulation reactions. researchgate.net While direct synthesis of this compound using sulfur ylides is less commonly reported, their application in the formation of related heterocyclic structures highlights their potential. For instance, stabilized sulfur ylides have been shown to react with o-quinone methides, generated in situ from o-siloxybenzyl halides, to produce 2-substituted 2,3-dihydrobenzofurans. cnr.it This method can be rendered enantioselective through the use of a chiral urea (B33335) catalyst. cnr.it Although this specific example does not directly yield a 3-methylthio derivative, it demonstrates the principle of using sulfur ylides in constructing the benzofuran core, which could potentially be adapted.

Sequential annulation domino reactions involving sulfur ylides and α,β-unsaturated cyclic ketimines have also been developed for the synthesis of cyclic 2-alkenyl aziridines, showcasing the utility of sulfur ylides in complex, one-pot procedures. acs.org

Multicomponent and Cascade Reaction Sequences

Multicomponent and cascade reactions offer significant advantages in terms of efficiency and atom economy by enabling the formation of multiple chemical bonds in a single synthetic operation.

Tandem Cyclization/Chalcogenation Reactions for Thioether Incorporation

A novel copper-catalyzed tandem cyclization/chalcogenation of o-alkynylphenols with epoxides and elemental sulfur (S₈) or selenium has been developed. nih.gov This domino process allows for the concise synthesis of 3-(β-hydroxychalcogen)benzofurans without the need for isolation of intermediates. nih.gov This methodology provides a direct route to functionalized 3-thiobenzofurans.

Palladium-catalyzed cascade annulation/arylthiolation reactions of 2-alkynylphenols have also been established for the synthesis of 3-sulfenylbenzofurans. acs.org These reactions proceed in ionic liquids under mild conditions, offering a green and practical approach with high functional group tolerance. acs.org

Sequential Annulation and Functionalization Protocols

Sequential protocols that combine annulation and functionalization steps in a one-pot fashion are highly desirable. A one-pot synthesis of 2-(het)aryl/alkyl-3-cyanobenzofurans has been reported starting from 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles. acs.org This sequence involves a base-induced reaction followed by an in-situ copper-catalyzed intramolecular O-arylation. acs.org

Another sequential approach involves the reaction of phenols with bromoalkynes. acs.org The initial addition reaction generates (Z)-2-bromovinyl phenyl ethers, which then undergo a palladium-catalyzed intramolecular C-H bond functionalization to yield 2-substituted benzofurans. acs.org This method can be performed in a one-pot tandem procedure. acs.org

Mechanistic Elucidation of Formation Pathways

Understanding the mechanistic pathways of these reactions is crucial for their optimization and further development.

In the DMTSF-mediated electrophilic cyclization, the proposed mechanism involves the electrophilic attack of the sulfonium (B1226848) salt on the alkyne, followed by an intramolecular cyclization of the resulting intermediate. rsc.org

For the reaction of 2-alkynylanisoles with SOCl₂ and DMSO, a proposed mechanism suggests the initial interaction of the alkyne with SOCl₂. researchgate.net This is followed by an intramolecular cyclization where DMSO acts as the methylthio source. researchgate.net

The copper-catalyzed tandem cyclization/chalcogenation is believed to proceed through a domino process with no intermediate isolation. nih.gov In a related copper-mediated synthesis of benzothieno[3,2-b]benzofurans, a radical pathway initiated by a single electron transfer between the substrate's hydroxyl group and the copper catalyst has been proposed, supported by radical trapping experiments. rsc.org

In the one-pot synthesis of 2-(het)aryl/alkyl-3-cyanobenzofurans, mechanistic studies indicate the formation of an α-aroyl-α-(2-bromoaryl)acetonitrile intermediate via a base-induced cleavage of the starting material. acs.orgthieme-connect.com This intermediate then undergoes copper-catalyzed intramolecular O-arylation to form the final benzofuran product. acs.org

Radical Pathways in Sulfur-Containing Benzofuran Synthesis

Radical reactions offer a powerful and increasingly utilized approach for constructing complex molecular architectures, including the benzofuran ring system. These methods often proceed under mild conditions and can tolerate a wide range of functional groups.

One prominent strategy involves an intramolecular dehydrogenative C-O coupling, which can be initiated by a single electron transfer (SET) process. rsc.org In a method developed for synthesizing benzothieno[3,2-b]benzofurans, a copper catalyst facilitates the formation of a phenoxy radical from a hydroxyl group-containing substrate. rsc.org This radical intermediate then undergoes an intramolecular C-O cyclization, followed by oxidation and deprotonation to yield the final fused-ring product. rsc.org The critical role of the radical pathway was confirmed by experiments showing that the reaction is completely inhibited by the presence of a radical scavenger like 1,1-diphenylethylene. rsc.org

Another innovative approach utilizes heteroatom-centered anions, such as those derived from thiols, as super-electron-donors (SEDs) to initiate radical reactions without the need for transition metals. nih.gov In this system, a strong base deprotonates a thiol, which then acts as an SED, transferring an electron to a 2-iodophenyl allenyl ether substrate. This SET process generates a radical anion that undergoes cyclization to form the 3-functionalized benzofuran. This method is notable for its ability to create 3-thio-substituted benzofurans through an intermolecular radical coupling process. nih.gov

Furthermore, radical annulation processes involving sulfur-containing precursors have been developed. For instance, a photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes provides a regioselective route to substituted benzothiophenes, a related sulfur-containing heterocycle, highlighting the utility of radical pathways in this area of chemistry. organic-chemistry.org Similarly, the reaction of 2-alkynylthioanisoles with diselenides can proceed through a proposed radical mechanism where a selenium radical adds to the alkyne, initiating an intramolecular cyclization with the sulfur atom to form the thiophene (B33073) ring. rsc.org

Table 1: Examples of Radical Pathways in Sulfur-Containing Heterocycle Synthesis This table is interactive. Users can sort columns by clicking on the headers.

| Starting Materials | Key Reagents | Mechanistic Pathway | Product Type | Reference |

|---|---|---|---|---|

| 2-(2-Hydroxyphenyl)benzo[b]thiophene | Cu(OAc)₂, Base | SET, Radical C-O Cyclization | Benzothieno[3,2-b]benzofuran | rsc.org |

| 2-Iodophenyl allenyl ether, Thiol | Strong Base (e.g., LDA) | SET from Thiolate Anion | 3-Thio-substituted Benzofuran | nih.gov |

| 2-Alkynylthioanisole, Diorganyl Diselenide | Trichloroisocyanuric acid (TCCA) | Radical Addition-Cyclization | 3-Organoselanylbenzo[b]thiophene | rsc.org |

Sigmatropic Rearrangements in Benzofuran Ring Formation

Sigmatropic rearrangements represent a cornerstone of modern organic synthesis, enabling concerted and often highly stereoselective bond reorganizations. In the context of sulfur-containing benzofuran synthesis, the interrupted Pummerer reaction coupled with a manchester.ac.ukmanchester.ac.uk sigmatropic rearrangement is a particularly elegant and powerful strategy. manchester.ac.ukacs.org

This sequence typically begins with the activation of a sulfoxide, such as an alkynyl sulfoxide or a benzothiophene (B83047) S-oxide, with an electrophilic reagent like trifluoroacetic anhydride (B1165640) (TFAA). rsc.orgrsc.org This activation generates a highly reactive sulfonium intermediate. rsc.orgrsc.org Instead of undergoing a classical Pummerer reaction, this intermediate is trapped by a nucleophile, often a phenol, in what is termed an "interrupted Pummerer reaction". manchester.ac.ukacs.org

The resulting aryloxysulfonium salt or a related species then undergoes a charge-accelerated manchester.ac.ukmanchester.ac.uk sigmatropic rearrangement. rsc.orgrsc.org This rearrangement leads to the formation of a new C-C bond and transfers the sulfur-containing group. The subsequent cyclization and aromatization steps, which may involve substituent migration, lead to the formation of the benzofuran ring. rsc.orgrsc.org This methodology allows for the synthesis of highly substituted benzofurans from simple phenol and sulfoxide precursors without the need for transition metals. manchester.ac.ukacs.org The versatility of this approach is demonstrated by its application to a wide array of phenols and alkynyl sulfoxides, yielding diverse functionalized benzofurans. rsc.org

Table 2: Key Steps in Benzofuran Synthesis via Sigmatropic Rearrangement This table is interactive. Users can sort columns by clicking on the headers.

| Step | Description | Key Intermediate | Driving Force | Reference |

|---|---|---|---|---|

| 1. Activation | Electrophilic activation of a sulfoxide (e.g., with TFAA). | Sulfonium Intermediate | Formation of a good leaving group | rsc.orgrsc.org |

| 2. Interrupted Pummerer | Nucleophilic attack by a phenol on the activated sulfoxide. | Aryloxysulfonium Salt | High reactivity of the sulfonium species | manchester.ac.ukacs.org |

| 3. manchester.ac.ukmanchester.ac.uk Sigmatropic Rearrangement | Concerted reorganization of bonds. | Dearomatized Intermediate | Charge acceleration, formation of stable bonds | rsc.orgrsc.org |

| 4. Cyclization/Aromatization | Ring closure and subsequent elimination or migration to form the aromatic benzofuran. | Benzofuran Product | Aromatization | manchester.ac.ukrsc.org |

Nucleophilic Displacement and Cleavage Mechanisms

The synthesis of the benzofuran core can also be achieved through mechanisms involving nucleophilic displacement and bond cleavage, particularly when using sulfur-containing substrates. The methylthio group, in particular, can serve as a versatile leaving group in the construction of precursors for benzofuran synthesis.

A notable example is the one-pot synthesis of 2-aryl-3-cyanobenzofurans from 2-(2-bromoaryl)-3-aryl-3-(methylthio)acrylonitriles. acs.orgnih.gov In this process, a base-mediated reaction with an alcohol carbamate (B1207046) generates an alkoxide anion. This anion acts as a nucleophile, displacing the methylthio group from the acrylonitrile (B1666552) substrate. acs.orgnih.gov This nucleophilic displacement is a key step, leading to a β-alkoxyacrylonitrile intermediate. This intermediate then undergoes a facile cleavage to form an α-aroyl-α-(2-bromoaryl)acetonitrile, which is the direct precursor for the final intramolecular cyclization to the benzofuran. acs.orgnih.gov

Another relevant transformation involves the use of dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF), an electrophilic species. researchgate.net This reagent induces an electrophilic cyclization of ortho-alkynylphenols. The reaction proceeds through the formation of a sulfonium intermediate, which facilitates the ring closure to produce this compound derivatives. This demonstrates how the reactivity of sulfur can be harnessed in both nucleophilic and electrophilic contexts to build the desired heterocyclic system. researchgate.net

Computational Verification of Reaction Mechanisms

To gain deeper insight into the complex reaction pathways involved in advanced benzofuran synthesis, computational chemistry has become an indispensable tool. Density Functional Theory (DFT) calculations, in particular, are frequently employed to verify proposed mechanisms, analyze transition states, and predict reaction outcomes. nih.govchemrxiv.org

For radical-based syntheses, computational methods can elucidate the single-electron transfer (SET) process and map the potential energy surface of the subsequent cyclization. nih.gov For example, in the synthesis of δ-sultone-fused benzofurans, DFT calculations were used to determine that the initial Michael addition step is rate-limiting. chemrxiv.org Such calculations help rationalize experimental observations and guide reaction optimization.

In the study of reactions involving multiple potential pathways, such as those under acidic, basic, or neutral conditions, computational analysis can clarify the factors governing selectivity. wuxibiology.com By calculating the electrostatic potential maps and natural charges of intermediates, chemists can predict the most likely sites for protonation or nucleophilic attack. wuxibiology.com Furthermore, calculating the reaction energy profiles for different cyclization pathways allows for the determination of activation barriers, providing a quantitative explanation for why a specific product is formed under a given set of conditions. wuxibiology.com These computational studies provide a molecular-level understanding that complements experimental findings, confirming the viability of proposed intermediates and transition states in the synthesis of sulfur-containing benzofurans. nih.govrsc.org

Chemical Reactivity and Transformations of the 3 Methylthio Benzofuran Moiety

Functionalization of the Methylthio Group

The sulfur atom of the methylthio group is a key site for functionalization, enabling a range of reactions that modify the electronic and steric properties of the molecule.

The thioether in 3-(Methylthio)benzofuran can be readily oxidized to form the corresponding sulfoxides and sulfones. These transformations are significant as they alter the reactivity of the molecule, often activating it for subsequent reactions. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent determining whether the reaction stops at the sulfoxide (B87167) or proceeds to the sulfone. jchemrev.com

Common methods for the oxidation of sulfides to sulfoxides and sulfones include the use of hydrogen peroxide, peroxy acids like m-chloroperbenzoic acid (m-CPBA), and hypervalent iodine reagents. jchemrev.comorganic-chemistry.org For instance, the oxidation of a methylthio group to a methylsulfonyl group can be achieved using m-CPBA. organic-chemistry.org The resulting sulfones are valuable intermediates; for example, they can undergo Cope-type elimination to form vinylsulfones. organic-chemistry.org In the context of related heterocycles, benzothiophene (B83047) S-oxides, which are analogous to benzofuran (B130515) sulfoxides, are key intermediates in reactions such as the interrupted Pummerer reaction, which can lead to the formation of C3-arylated benzofurans. manchester.ac.uk

The table below summarizes common oxidizing agents used for the conversion of sulfides to sulfoxides and sulfones.

| Oxidizing Agent | Product(s) | Notes | Source(s) |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Often requires a catalyst. Can be controlled to yield either product. | jchemrev.comresearchgate.net |

| m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide, Sulfone | A common and effective reagent for achieving both oxidation states. | organic-chemistry.org |

| Sodium metaperiodate (NaIO₄) | Sulfoxide | Known for selective oxidation to the sulfoxide. | jchemrev.com |

| Iodosobenzene (PhIO) | Sulfoxide | Efficient for sensitive sulfides. | jchemrev.com |

| Selectfluor | Sulfoxide, Sulfone | Can produce nearly quantitative yields using water as the oxygen source. | organic-chemistry.org |

The methylthio group can be removed or replaced through sulfur extrusion or exchange reactions. A classic method for sulfur extrusion is the treatment with Raney Nickel, which results in the desulfurization of the molecule. acs.org This process effectively replaces the C-S bond with a C-H bond.

More advanced transformations involve using the sulfur moiety as a traceless activating group. For example, a sulfoxide can participate in an interrupted Pummerer reaction, followed by a organic-chemistry.orgorganic-chemistry.org sigmatropic rearrangement and subsequent desulfinative cross-coupling. manchester.ac.uk In this sequence, the sulfoxide group facilitates the formation of a new carbon-carbon bond before being eliminated, demonstrating a sulfur exchange-based functionalization. manchester.ac.uk

The carbon-sulfur bond in methylthio-substituted benzofurans can be activated by transition metals to participate in cross-coupling reactions. While direct coupling at the C3-S bond is less common, related systems show that the methylthio group can be a handle for diversification. For example, a nickel-catalyzed arylation at the methylthio group of 2-(methylthio)benzofurans has been developed, culminating in a diversity-oriented synthesis of multisubstituted benzofurans. researchgate.net

Furthermore, desulfitative cross-coupling reactions of aryl sulfinates, which can be derived from the oxidation of thioethers, provide a pathway to form new C-C bonds. manchester.ac.uk Palladium catalysis is often employed for these transformations, coupling the sulfinate with partners like aryl bromides. manchester.ac.ukdicp.ac.cn

Transformations Involving Sulfur Extrusion or Exchange

Electrophilic and Nucleophilic Aromatic Substitution on the Benzofuran Core

The benzofuran ring itself can undergo substitution reactions, although the inherent reactivity patterns of the heterocyclic system dictate the outcomes.

Electrophilic Aromatic Substitution : The benzofuran ring is electron-rich and thus reactive towards electrophiles. researchgate.net Theoretical and experimental studies show that electrophilic attack occurs preferentially at the C2 position over the C3 position. stackexchange.comechemi.com This is because the intermediate sigma complex formed upon attack at C2 is better stabilized by the adjacent benzene (B151609) ring, analogous to a benzyl (B1604629) carbocation. stackexchange.comechemi.com Therefore, reactions like nitration, halogenation, and Friedel-Crafts acylation on an unsubstituted benzofuran would primarily yield the 2-substituted product. researchgate.netminia.edu.eg The presence of the 3-(methylthio) group would further influence this regioselectivity, potentially directing electrophiles to other available positions on the benzene ring (C4-C7).

Nucleophilic Aromatic Substitution (SNAr) : Standard nucleophilic aromatic substitution on the benzofuran ring is generally difficult due to its electron-rich nature. masterorganicchemistry.compharmdguru.com SNAr reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a leaving group to stabilize the negatively charged Meisenheimer complex intermediate. uomustansiriyah.edu.iqncrdsip.com In the case of this compound, without such activating groups, direct SNAr on the carbocyclic or heterocyclic ring is unfavorable.

Regioselective Derivatization Strategies of Substituted Benzofurans

Achieving specific substitution patterns on the benzofuran skeleton is a central goal in synthetic chemistry. Various strategies have been developed to control the regioselectivity of derivatization.

One approach involves the reaction of 3-hydroxy-2-pyrones with specifically substituted nitroalkenes, which allows for the regioselective preparation of benzofuranones with programmable substitution at any position. nih.govoregonstate.edu These benzofuranones can then be converted to the corresponding substituted benzofurans. nih.gov Another powerful method is the use of directing groups. For example, a Weinreb amide group can direct a rhodium catalyst to achieve selective C4-vinylation of a salicylic (B10762653) acid derivative, leading to a C4-substituted benzofuran. osaka-u.ac.jp

For derivatization at the C3 position, one method involves the reaction of benzothiophene S-oxides with phenols. This sequence, proceeding through an interrupted Pummerer reaction and a organic-chemistry.orgorganic-chemistry.org sigmatropic rearrangement, yields C3-arylated benzofurans. manchester.ac.uk Additionally, one-pot syntheses starting from materials like 2-(2-bromoaryl)-3-(methylthio)acrylonitriles can yield 2,3-disubstituted benzofurans through a base-induced reaction followed by an intramolecular copper-catalyzed O-arylation. acs.orgthieme-connect.com

The table below highlights strategies for regioselective functionalization.

| Target Position(s) | Strategy | Key Intermediates/Reagents | Source(s) |

| C4 | Directed C-H Annulation | Rhodium catalyst, Weinreb amide directing group | osaka-u.ac.jp |

| C2, C3 | Intramolecular Cyclization | 2-(2-bromoaryl)-3-(methylthio)acrylonitriles, Copper catalyst | acs.orgthieme-connect.com |

| C3 | Pummerer/ organic-chemistry.orgorganic-chemistry.org Rearrangement | Benzothiophene S-oxides, Phenols | manchester.ac.uk |

| Any (via benzofuranone) | Cascade Reaction | 3-Hydroxy-2-pyrones, Substituted nitroalkenes | nih.govoregonstate.edu |

Ring-Opening and Ring-Closing Metathesis Involving Benzofuran Systems

Metathesis reactions provide powerful tools for skeletal transformations of the benzofuran core.

Ring-Opening Metathesis : The furan (B31954) ring of benzofuran can be cleaved under certain conditions. Nickel-catalyzed reductive ring-opening of benzofurans with alkyl halides, for instance, cleaves the endocyclic C2-O bond to produce (E)-o-alkenylphenols. chinesechemsoc.org More recently, aromatic ring-opening metathesis (ArROM) has been shown to be feasible for cleaving aromatic rings, including benzofuran, using molybdenum alkylidene catalysts, offering a way to transform the aromatic core itself. chemrxiv.org

Ring-Closing Metathesis (RCM) : RCM is a widely used strategy for constructing the furan ring of benzofuran. organic-chemistry.org A common approach involves the O-allylation of a phenol (B47542), followed by a Claisen rearrangement to introduce an allyl group at the ortho position. Subsequent isomerization and RCM of the resulting diene precursor, often catalyzed by Grubbs-type ruthenium catalysts, closes the ring to form the benzofuran structure. researchgate.netorganic-chemistry.org This strategy has been successfully applied to synthesize a variety of substituted 2- and 3-arylbenzo[b]furans. researchgate.netorganic-chemistry.org

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR spectroscopy of 3-(Methylthio)benzofuran reveals distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of these signals are key to assigning the protons to their specific positions on the benzofuran (B130515) core and the methylthio substituent.

In a typical ¹H NMR spectrum, the aromatic protons on the benzene (B151609) ring of the benzofuran moiety resonate in the downfield region, generally between δ 7.2 and 7.8 ppm. The proton at position 2 of the furan (B31954) ring typically appears as a singlet further downfield. The methyl protons of the thiomethyl group (S-CH₃) characteristically appear as a sharp singlet in the upfield region, usually around δ 2.5 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~7.78 | s (singlet) |

| H-4 | ~7.53 | d (doublet) |

| H-5 | ~7.29 | t (triplet) |

| H-6 | ~7.23 | t (triplet) |

| H-7 | ~7.48 | d (doublet) |

| S-CH₃ | ~2.51 | s (singlet) |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The quaternary carbons of the benzofuran ring, such as C-3, C-3a, and C-7a, show characteristic chemical shifts. The carbon atom bonded to the sulfur (C-3) is typically found in the region of δ 115-125 ppm. The aromatic carbons (C-4, C-5, C-6, C-7) and the C-2 carbon resonate in the aromatic region of the spectrum. The methyl carbon of the thiomethyl group appears as a distinct signal in the upfield region, typically below δ 20 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~144.9 |

| C-3 | ~118.5 |

| C-3a | ~129.8 |

| C-4 | ~122.8 |

| C-5 | ~124.3 |

| C-6 | ~120.9 |

| C-7 | ~111.4 |

| C-7a | ~155.7 |

| S-CH₃ | ~16.2 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are often employed. These include:

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity across quaternary carbons and heteroatoms, confirming the position of the methylthio group at C-3.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₉H₈OS). High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its elemental formula with high accuracy.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways may include the loss of the methyl group (•CH₃) or the entire thiomethyl radical (•SCH₃), leading to characteristic fragment ions that support the proposed structure.

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various bonds within the molecule.

Table 3: Key IR Absorption Bands for this compound

| Functional Group/Bond | Wavenumber (cm⁻¹) | Description |

| C-H aromatic stretch | 3100-3000 | Stretching vibrations of C-H bonds on the benzene ring. |

| C-H aliphatic stretch | 3000-2850 | Stretching vibrations of C-H bonds in the methyl group. |

| C=C aromatic stretch | 1600-1450 | Stretching vibrations of carbon-carbon double bonds in the aromatic ring. |

| C-O-C stretch | 1250-1050 | Stretching vibration of the ether linkage within the furan ring. |

| C-S stretch | 700-600 | Stretching vibration of the carbon-sulfur bond. |

The presence of these characteristic absorption bands in the IR spectrum provides strong evidence for the presence of the benzofuran core and the methylthio substituent.

X-ray Crystallography for Solid-State Structure Determination

While NMR, MS, and IR provide comprehensive structural information for this compound in the solution or gas phase, X-ray crystallography offers the definitive method for determining its precise three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The analysis of the diffraction data allows for the calculation of the exact positions of all atoms in the crystal lattice, providing highly accurate bond lengths, bond angles, and torsional angles. This would confirm the planarity of the benzofuran ring system and determine the conformation of the methylthio group relative to the ring. Although a powerful technique, its application is contingent on the ability to grow a suitable single crystal of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for probing the electronic structure of molecules. The absorption of UV or visible light by a molecule corresponds to the excitation of valence electrons from lower energy ground states to higher energy excited states. For organic molecules such as this compound, the primary electronic transitions observed are π → π* and n → π* transitions. These transitions are associated with the presence of chromophores, which are unsaturated functional groups or aromatic systems within the molecule.

The benzofuran ring system is the principal chromophore in this compound. The electronic spectrum of the parent benzofuran molecule exhibits characteristic absorption bands that are influenced by the fusion of the benzene and furan rings. The introduction of a methylthio (-SCH3) group at the 3-position of the benzofuran ring is expected to modulate the electronic transitions of the parent chromophore. The sulfur atom of the methylthio group possesses non-bonding (n) electrons, and the group as a whole can exert both inductive and resonance effects, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).

Detailed Research Findings

The UV spectrum of benzofuran itself has been well-documented. researchgate.net It typically displays multiple absorption bands corresponding to the π → π* transitions of the aromatic system. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The presence of substituents on the benzofuran ring can cause a bathochromic (red) shift or a hypsochromic (blue) shift of these absorption bands, depending on the nature of the substituent and its position on the ring.

The methylthio group is generally considered to be an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. The sulfur atom can donate its lone pair of non-bonding electrons into the π-system of the benzofuran ring through resonance. This delocalization of electrons typically lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). emerald.com A smaller HOMO-LUMO energy gap results in the absorption of longer wavelength light, leading to a bathochromic shift of the π → π* transitions compared to the unsubstituted benzofuran.

In addition to the π → π* transitions, the presence of the sulfur and oxygen heteroatoms in this compound introduces the possibility of n → π* transitions. These transitions involve the excitation of a non-bonding electron from the sulfur or oxygen atom to a π* antibonding orbital of the aromatic ring. Generally, n → π* transitions are of lower intensity (smaller ε) compared to π → π* transitions. biointerfaceresearch.com The solvent in which the spectrum is recorded can also influence the position of these bands. For instance, n → π* transitions often exhibit a hypsochromic shift in polar solvents due to the stabilization of the non-bonding orbitals. scialert.net

Computational studies on various benzofuran derivatives have proven to be a valuable tool for predicting and interpreting their electronic absorption spectra. nih.govresearchgate.netresearchgate.net Time-dependent density functional theory (TD-DFT) calculations can provide theoretical λmax values and oscillator strengths that often show good agreement with experimental data. emerald.comresearchgate.net Such studies on substituted benzofurans have confirmed that the positions and intensities of the absorption bands are highly sensitive to the electronic nature of the substituents. researchgate.net For instance, the introduction of electron-donating groups tends to cause a red shift in the absorption maxima. dergipark.org.tr

Interactive Data Tables

The following table summarizes the reported UV-Vis absorption data for benzofuran in a non-polar solvent, which serves as a reference for understanding the electronic transitions in its derivatives.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition | Reference |

| Benzofuran | Heptane | 244 | 10,000 | π → π | researchgate.net |

| 275 | 2,000 | π → π | researchgate.net | ||

| 282 | 1,600 | π → π* | researchgate.net |

The following table illustrates the effect of substituents on the main absorption band of the benzofuran scaffold in a chalcone (B49325) derivative, demonstrating the bathochromic shift caused by extended conjugation and electron-donating groups.

| Compound | Solvent | λmax (nm) | Transition | Reference |

| (2E,2'E)-3,3'-(1,4-phenylene)bis[1-(6-hydroxy-4,7-dimethoxybenzofuran-5-yl)]prop-2-en-1-one | Ethanol | 270 | π → π | dergipark.org.tr |

| 362 | π → π | dergipark.org.tr |

Computational and Theoretical Investigations of 3 Methylthio Benzofuran

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic structure and stability of 3-(methylthio)benzofuran. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of how electrons are distributed within the molecule. mdpi.com The geometry of the molecule is optimized to find the most stable arrangement of atoms, which is crucial for predicting its properties. mdpi.com For instance, in related benzofuran (B130515) systems, the planarity of the benzofuran ring system is a key structural feature, with substituents like -OH, -OCH3, and -C(=O)CH3 being nearly coplanar with the aromatic ring. researchgate.net

The stability of different conformations of benzofuran derivatives can be assessed by calculating their relative energies. researchgate.net For example, in studies of khellinone (B1209502) and visnaginone, DFT methods identified multiple stable conformers arising from the rotation of methoxy (B1213986) groups. researchgate.net The most stable conformer in the gas phase was found to be consistent with the solid-state structure determined by X-ray crystallography. researchgate.net These calculations also help in understanding the stabilizing effects of intramolecular interactions, such as hydrogen bonds. researchgate.net

Density Functional Theory (DFT) Studies on Conformational Analysis and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the conformational analysis and reactivity of molecules like this compound. univ-saida.dzchemrxiv.org DFT calculations can predict the most stable conformations of a molecule by exploring its potential energy surface. researchgate.netchemrxiv.org This is particularly important for flexible molecules where different conformations can exhibit different reactivities. chemrxiv.org

DFT studies are also instrumental in understanding the reactivity of benzofuran derivatives. For example, DFT has been used to study the regioselectivity of reactions, such as the formation of 3,5-disubstituted isoxazoles, where the calculations were in agreement with experimental results. colab.ws The analysis of frontier molecular orbitals (HOMO and LUMO) using DFT helps in predicting how the molecule will interact with other reagents. researchgate.netnumberanalytics.com The distribution of these orbitals can indicate the sites most susceptible to nucleophilic or electrophilic attack. pmf.unsa.ba

Table 1: Example of DFT Calculated Properties for a Benzofuran Derivative (Note: This is a representative table; specific values for this compound would require dedicated calculations.)

| Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 2.1 | Debye |

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by describing electrons in terms of molecular orbitals that extend over the entire molecule. libretexts.orguomustansiriyah.edu.iq The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). numberanalytics.comlibretexts.org

The FMOs are crucial for predicting the outcome of chemical reactions. numberanalytics.comru.nl The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy and symmetry of these orbitals determine how a molecule will interact with other species. numberanalytics.com For instance, in a reaction, the HOMO of one molecule will typically interact with the LUMO of another. libretexts.org The energy gap between the HOMO and LUMO is an important indicator of a molecule's reactivity; a smaller gap generally suggests higher reactivity. numberanalytics.com In the context of this compound, analyzing the shape and energy of its HOMO and LUMO would reveal the most likely sites for electrophilic and nucleophilic attack.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the modeling of reaction pathways and the analysis of transition states, which are the high-energy structures that molecules pass through during a chemical reaction. e3s-conferences.org This is essential for understanding reaction mechanisms and predicting reaction outcomes. e3s-conferences.org Methods like DFT are used to locate transition state structures and calculate their energies. chemrxiv.org

For example, in the synthesis of benzofuran derivatives, computational studies can elucidate the mechanism of cyclization reactions. mdpi.comacs.org By modeling the transition states, researchers can understand why a particular reaction pathway is favored over others. e3s-conferences.org In a study on the synthesis of 2-(het)aryl/alkyl-3-cyanobenzofurans, the proposed mechanism involved an intramolecular copper-catalyzed cross-coupling of an in situ-generated intermediate. acs.org Transition state analysis can also be used to rationalize the stereoselectivity of a reaction by comparing the energies of the transition states leading to different stereoisomers. researchgate.net

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, particularly those based on quantum chemical calculations, are widely used to predict the spectroscopic properties of molecules. researchgate.net These predictions can be compared with experimental spectra to confirm the structure of a synthesized compound. researchgate.net

For instance, DFT calculations can be used to predict vibrational spectra (infrared and Raman), which correspond to the vibrational modes of the molecule. researchgate.net The calculated frequencies and intensities can be compared with experimental data to assign the observed spectral bands to specific molecular vibrations. researchgate.net Similarly, theoretical methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can be employed to calculate electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.net For a substituted benzofuran derivative, such calculations have shown good agreement between theoretical and experimental UV-Vis data. researchgate.net

Applications in Advanced Materials and Chemical Synthesis

Role as Versatile Synthetic Intermediates

The 3-(methylthio)benzofuran moiety serves as a highly versatile intermediate in organic synthesis. The methylthio group (-SMe) is an effective functional handle that can be readily transformed or can activate the benzofuran (B130515) core for further reactions. Organosulfur compounds, in general, are valuable building blocks for creating a variety of heterocyclic systems. thieme-connect.com

Research has shown that the sulfur group on the benzofuran ring can be easily modified. For instance, the sulfanyl (B85325) group can be oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. rsc.org These transformations open up pathways to a wide range of highly functionalized benzofurans, as the resulting sulfinyl group can participate in further reactions, including aryne chemistry. rsc.org

Furthermore, the methylthio group, often in conjunction with another functional group like an iodo-substituent, facilitates transition-metal-catalyzed cross-coupling reactions. In one study, 3-iodo-2-(methylthio)benzo[b]furans were used as substrates in palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids. This method proved to be a selective and efficient route to synthesize a library of 3-aryl-2-(methylthio)benzo[b]furan derivatives under mild conditions. The reaction demonstrated broad functional group tolerance, accommodating electron-donating, electron-withdrawing, and neutral substituents on the boronic acid.

| Starting Material | Arylboronic Acid (Ar-B(OH)₂) | Product | Yield (%) |

|---|---|---|---|

| 3-Iodo-2-(methylthio)benzo[b]furan | Phenylboronic acid | 2-(Methylthio)-3-phenylbenzo[b]furan | 97 |

| 3-Iodo-2-(methylthio)benzo[b]furan | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-2-(methylthio)benzo[b]furan | 96 |

| 3-Iodo-2-(methylthio)benzo[b]furan | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-2-(methylthio)benzo[b]furan | 91 |

| 3-Iodo-2-(methylthio)benzo[b]furan | 4-Formylphenylboronic acid | 4-(2-(Methylthio)benzo[b]furan-3-yl)benzaldehyde | 85 |

| 5-Chloro-3-iodo-2-(methylthio)benzo[b]furan | Phenylboronic acid | 5-Chloro-2-(methylthio)-3-phenylbenzo[b]furan | 94 |

The utility of related organosulfur precursors is highlighted in the synthesis of 3-cyanobenzofurans from 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles. acs.org In these reactions, the methylthio group acts as a leaving group in the initial step, demonstrating its role as a synthetic linchpin in complex cyclization cascades. This versatility establishes this compound derivatives as crucial intermediates for constructing diverse and complex molecular architectures.

Precursors for Fused Polycyclic Aromatic Systems (e.g., Benzothieno[3,2-b]benzofurans)

The this compound framework is a key precursor for the synthesis of fused polycyclic aromatic systems, which are of significant interest for their electronic properties. researchgate.net A prominent example is the class of benzothieno[3,2-b]benzofurans (BTBFs), which are "ladder-type" thienoacenes. nih.gov These molecules are structurally related to highly successful organic semiconductors like benzothieno[3,2-b]benzothiophene (BTBT). rsc.org

The synthesis of the BTBF core can be achieved through various routes, often involving precursors that contain the essential benzofuran and thiophene-forming components. One of the earliest methods involved the flash vacuum pyrolysis of 2-methylthiophenyl substituted phosphorus ylides. nih.govsemanticscholar.org More contemporary methods include copper-mediated intramolecular dehydrogenative C–H/O–H coupling of 2-(benzo[b]thiophen-2-yl)phenol derivatives, which can produce BTBFs in yields up to 91%. nih.govrsc.orgsemanticscholar.org Other strategies involve palladium-catalyzed intramolecular C–H/C–H coupling of 3-aryloxybenzo[b]thiophenes. nih.govresearchgate.net

Beyond BTBFs, 3-(thio)benzofuran derivatives are precursors to other complex N,O,S-heteroacenes. For example, a series of 6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indoles were successfully synthesized starting from 3-chlorobenzofuran-2-carbaldehydes. acs.org A key part of this multi-step synthesis involves the substitution of the 3-chloro group with a methyl thioglycolate moiety, underscoring the importance of introducing a sulfur-containing group at the 3-position to build the fused thieno ring system. acs.org

Development of Optoelectronic Materials (Based on Benzofuran Thioether Motifs)

The fused polycyclic systems derived from benzofuran thioether precursors, particularly BTBFs, are highly promising materials for organic electronics. researchgate.netmdpi.com These materials are being explored for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.govrsc.org The incorporation of both a furan (B31954) ring (an electron-rich, strongly emissive moiety) and a thiophene (B33073) ring (known for high charge mobility) into a single planar, π-conjugated structure allows for the development of multifunctional materials. acs.orgresearchgate.net

For example, 2,7-diphenylbenzo nih.govacs.orgthieno[3,2-b]benzofuran (BTBF-DPh) has been synthesized and demonstrated to possess both strong blue-light emission and high charge carrier mobility. acs.orgresearchgate.net OFETs fabricated with BTBF-DPh thin films exhibited a carrier mobility of 0.181 cm² V⁻¹ s⁻¹, while OLEDs using it as the emissive layer showed a maximum external quantum efficiency of 4.23%. acs.org

The performance of these materials can be tuned by chemical modification. In a study on thermoelectric materials, BTBF and its brominated derivatives (BTBF-Br and BTBF-2Br) were composited with single-walled carbon nanotubes (SWCNTs). mdpi.com The introduction of the electron-withdrawing bromine atoms altered the HOMO/LUMO energy levels, which in turn improved the Seebeck coefficient and power factor of the composite films. The BTBF-2Br/SWCNT composite achieved a notable room temperature power factor of 169.70 µW m⁻¹ K⁻². mdpi.com

| Compound | Application | Key Performance Metric | Reference |

|---|---|---|---|

| BTBF-DPh | OFET | Mobility: 0.181 cm² V⁻¹ s⁻¹ | acs.org |

| BTBF-DPh | OLED | EQE: 4.23% (Blue emission) | acs.org |

| BTBF-DPh | Organic Phototransistor | Responsivity: 2.07 × 10³ A W⁻¹ | acs.org |

| BTBF-2Br/SWCNT Composite | Thermoelectric | Power Factor: 169.70 µW m⁻¹ K⁻² | mdpi.com |

These findings illustrate that the benzofuran thioether motif is a powerful structural template for creating a new generation of high-performance organic semiconductors.

Ligand Design in Organometallic Chemistry

The field of organometallic chemistry leverages ligands to control the reactivity and stability of metal centers. sathyabama.ac.in While this compound itself is not widely cited as a ligand, its constituent functional groups—the furan ring and the thioether—are known to coordinate with transition metals. Porphyrin-like macrocycles incorporating furan and thiophene rings, for instance, form stable organometallic complexes with catalytically active metals like palladium(II) and nickel(II). nih.gov

More directly, benzofuran derivatives have been used to create Schiff base ligands. In one study, a new series of metal complexes of Cu(II), Co(II), Ni(II), and others were synthesized from a Schiff base derived from benzofuran-2-carbohydrazide and 4-methylthiobenzaldehyde. researchgate.net This work demonstrates the successful incorporation of both a benzofuran scaffold and a methylthio-functionalized aromatic ring into a single chelating ligand, highlighting the potential for creating novel coordination compounds. The resulting complexes were characterized and studied for their biological activity. researchgate.net Similarly, other benzofuran-based ligands have been complexed with metals like iron, copper, and zinc to investigate their therapeutic potential. researchgate.net These examples suggest a latent potential for this compound derivatives in the design of specialized ligands for catalysis or materials science, an area that remains ripe for exploration.

Derivatization Reagents in Analytical Chemistry

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), derivatization is a key technique used to enhance the detectability of analytes. researchgate.net This process involves chemically modifying a target compound with a reagent to attach a "tag" that is easily detected, for example, by fluorescence. researchgate.net

Benzofuran-based structures are among the classes of compounds used as derivatization reagents for fluorescence detection. researchgate.net A prominent example is Fluorescamine (B152294) (4'-phenylspiro[2-benzofuran-3,2'-furan]-1,3'-dione), a fluorogenic reagent that contains a benzofuran core. nih.gov It reacts rapidly with primary amines at room temperature to form highly fluorescent pyrrolinone products. The reagent itself and its degradation products are non-fluorescent, leading to a low background signal and high sensitivity. This principle has been successfully applied to the trace determination of the drug lenalidomide (B1683929) in plasma, where fluorescamine was used as a pre-column derivatization reagent for HPLC with fluorescence detection. nih.gov

While reagents based on the specific this compound structure are not commonly documented, the established use of the broader benzofuran family, such as 2-(4-carboxyphenyl)-6-methoxybenzofuran for derivatizing alcohols, demonstrates the utility of this scaffold in creating sensitive analytical tools. jst.go.jp The inherent fluorescence properties of the benzofuran ring system make it an attractive platform for designing new and improved derivatization agents.

Green Chemistry Implementations in Chemical Processes

The principles of green chemistry, which aim to make chemical processes more environmentally benign and sustainable, are increasingly being applied to the synthesis of complex molecules like benzofurans. This includes the use of safer solvents, minimizing energy consumption, employing catalytic rather than stoichiometric reagents, and using renewable feedstocks. scielo.org.mx

Several green synthetic routes have been developed for benzofurans and their fused derivatives. For the synthesis of BTBFs, a metal-free, mild, and green method was developed using the annulation of 3-nitrobenzothiophene with phenols. researchgate.net Research has also focused on palladium-catalyzed benzofuran synthesis that works at room temperature, uses safer bases like N-methylmorpholine, and utilizes precursors derived from renewable feedstocks like vanillin. scielo.org.mx Other innovative approaches include the use of visible-light-mediated catalysis for benzofuran synthesis and employing low-cost, abundant materials like calcium carbide as a green and safe alternative to acetylene (B1199291) gas in coupling reactions. nih.govorganic-chemistry.org Furthermore, an unprecedentedly green, gas-solid catalytic route for producing 2,3-benzofuran via the selective oxidation of ethylbenzene (B125841) over a modified iron oxide catalyst has been reported, offering a pathway that avoids harsh liquid-phase acids or bases. bohrium.com These examples show a clear trend towards developing more sustainable methods for producing valuable benzofuran-based chemical entities.

Future Research Directions and Outlook

Development of Asymmetric Synthesis Methodologies

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While numerous methods exist for the synthesis of benzofuran (B130515) derivatives, the development of asymmetric approaches to introduce chirality, particularly at the C2 or C3 position, remains a fertile ground for research. rsc.orgnih.govsioc-journal.cnmdpi.com Future work will likely focus on creating enantiomerically enriched 3-(methylthio)benzofuran derivatives. This could involve the use of chiral catalysts, auxiliaries, or starting materials to control the stereochemical outcome of the reaction. bohrium.com The development of methods to install a chiral center at the sulfur atom of the methylthio group would also represent a significant and novel advancement.

Key research objectives in this area will include:

Catalytic Enantioselective Thiolation: Designing chiral catalysts that can mediate the enantioselective introduction of a methylthio group onto the benzofuran core.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the benzofuran ring system with predetermined stereochemistry.

Resolution of Racemates: Developing efficient methods for the separation of racemic mixtures of this compound derivatives.

A notable strategy in the broader context of asymmetric benzofuran synthesis involves the use of chiral phosphoric acid catalysts in cascade reactions to produce benzofuran derivatives with good yields and enantioselectivity. nih.gov Another approach has utilized chiral squaramide catalysts for the asymmetric cyclization of azadienes to afford benzofuran-fused heterocycles with high diastereoselectivity and enantioselectivity. acs.org These examples highlight the potential for applying similar principles to the specific target of this compound.

Exploration of Novel Catalytic Systems for Efficiency and Selectivity

Catalysis is at the heart of efficient and sustainable chemical synthesis. numberanalytics.com For the synthesis and functionalization of this compound, the exploration of novel catalytic systems is crucial for improving reaction efficiency, selectivity, and environmental benignity. nih.gov

Future research will likely investigate:

Non-Precious Metal Catalysis: Shifting from expensive and rare precious metal catalysts (e.g., palladium) to more abundant and economical first-row transition metals like iron and copper for C-O and C-S bond formations. nih.govresearchgate.net

Photocatalysis: Harnessing the power of visible light to drive chemical transformations under mild conditions, potentially enabling new reaction pathways for the synthesis and functionalization of sulfur-containing benzofurans. researchgate.net

Recent advancements have seen the use of palladium nanoparticles for the one-pot synthesis of benzofurans via Sonogashira cross-coupling reactions under ambient conditions, with the catalyst being recyclable. organic-chemistry.org Furthermore, iron-catalyzed oxidative C-H functionalization has been shown to facilitate C-S bond formation under mild conditions. researchgate.net These developments provide a strong foundation for creating more efficient and selective catalytic systems for this compound.

Advanced Functionalization of the Benzofuran Thioether Scaffold

The ability to selectively modify a molecule is key to creating libraries of compounds for screening and developing new materials. mdpi.com The this compound scaffold offers multiple sites for functionalization, including the benzofuran ring, the methyl group, and the sulfur atom.

Future research in this area will focus on:

C-H Functionalization: Developing methods for the direct and regioselective functionalization of the C-H bonds of the benzofuran ring, which is a more atom-economical approach than traditional cross-coupling reactions that require pre-functionalized starting materials. nsf.govcrimsonpublishers.comacs.org

Late-Stage Functionalization: Creating methods to introduce new functional groups into the this compound molecule at a late stage of the synthesis, allowing for the rapid generation of diverse analogues.

Oxidation and Derivatization of the Thioether: Exploring the controlled oxidation of the methylthio group to the corresponding sulfoxide (B87167) and sulfone, which can significantly alter the electronic and steric properties of the molecule and potentially lead to new biological activities.

Recent work has demonstrated the regioselective C-2 arylation of benzofurans under mild conditions, highlighting the potential for selective C-H functionalization. acs.org Additionally, methods for the ring-opening of benzofurans have been developed, offering a pathway to highly functionalized phenolic compounds. chinesechemsoc.org

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis are transforming the way chemical synthesis is performed, offering advantages in terms of safety, scalability, and reproducibility. mdpi.comresearchgate.netnih.gov The integration of these technologies into the synthesis of this compound and its derivatives is a promising future direction.

Key aspects of this integration include:

Continuous Flow Synthesis: Developing continuous flow processes for the multi-step synthesis of this compound, which can improve reaction efficiency and allow for easier process optimization. mdpi.comresearchgate.netnih.govacs.org

Automated Synthesis Platforms: Utilizing robotic systems for the automated synthesis of libraries of this compound derivatives, accelerating the discovery of new compounds with desired properties. acs.orgnih.govnumberanalytics.comchemrxiv.org

Machine Learning and AI: Employing machine learning and artificial intelligence to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes for this compound. numberanalytics.comnumberanalytics.com

The automated synthesis of heterocyclic thioethers has already been demonstrated, showcasing the feasibility of applying these techniques to the target compound. acs.org Furthermore, flow chemistry has been successfully used for the synthesis of complex benzofuran-containing building blocks. nih.govacs.orgacs.org

Application in Supramolecular Chemistry and Materials Science

The unique structural and electronic properties of this compound make it an attractive building block for the construction of novel supramolecular assemblies and functional materials. numberanalytics.com The presence of the sulfur atom and the aromatic benzofuran ring provides opportunities for various non-covalent interactions.

Future research in this domain will explore:

Self-Assembly: Investigating the self-assembly of this compound derivatives into well-defined supramolecular structures through interactions such as π-π stacking, hydrogen bonding, and sulfur-involved interactions. researchgate.netaip.orgtandfonline.comtandfonline.com

Organic Electronics: Exploring the potential of this compound-containing polymers and small molecules in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where benzofuran derivatives have already shown promise. numberanalytics.com

Functional Materials: Designing and synthesizing materials based on the this compound scaffold with tailored optical, electronic, or recognition properties. researchgate.net

The study of thioether self-assembly on surfaces has shown that subtle structural changes can have a significant impact on the resulting supramolecular structures. aip.org Additionally, the incorporation of sulfur atoms into ligands is known to lead to interesting supramolecular interactions. researchgate.net These findings suggest a rich area of exploration for this compound in the realm of materials science.

Q & A

Q. How to design a stability study for this compound under varying pH and temperature?

- Methodological Answer : Accelerated stability testing involves incubating samples at 40°C/75% RH and pH 1–13 for 4 weeks. Degradation products are monitored via UPLC-QTOF, with kinetic modeling (Arrhenius equation) predicting shelf life. For example, acidic conditions may hydrolyze the methylthio group, requiring buffered formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.